5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
Overview
Description
5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a nitrile oxide intermediate, which can be generated in situ from a chloro-substituted nitrile compound. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are often used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, or anticancer agent.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex molecular architectures.
Organic Synthesis: It serves as an intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole depends on its specific application:
Antimicrobial Activity: It may inhibit bacterial or fungal enzymes, disrupting essential metabolic pathways.
Anticancer Activity: The compound could induce apoptosis in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Chloro-2-methylpropan-2-yl)-3-(phenyl)-1,2,4-oxadiazole
- 5-(1-Chloro-2-methylpropan-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
- 5-(1-Chloro-2-methylpropan-2-yl)-3-(furan-2-yl)-1,2,4-oxadiazole
Uniqueness
5-(1-Chloro-2-methylpropan-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
5-(1-chloro-2-methylpropan-2-yl)-3-thiophen-2-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2OS/c1-10(2,6-11)9-12-8(13-14-9)7-4-3-5-15-7/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVJZEYLBSTVSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C1=NC(=NO1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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